

Development of Orally Disintegrating Tablets of Frovatriptan Succinate: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Frovatriptan Succinate	
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Abstract

These application notes provide a comprehensive guide for the formulation and evaluation of orally disintegrating tablets (ODTs) containing **Frovatriptan Succinate**. **Frovatriptan Succinate** is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2] The development of an ODT formulation for **Frovatriptan Succinate** aims to enhance patient compliance and provide rapid relief from migraine symptoms by allowing for quick disintegration in the oral cavity without the need for water.[1][3] This document outlines detailed formulation strategies, manufacturing methods, and in-depth experimental protocols for the characterization and quality control of **Frovatriptan Succinate** ODTs.

Introduction to Frovatriptan Succinate ODTs

Frovatriptan Succinate is an effective anti-migraine agent.[4] However, its conventional oral tablets have a relatively slow onset of action.[5] Orally disintegrating tablets are a promising alternative dosage form designed to disintegrate or dissolve rapidly in the saliva.[3] This can lead to pre-gastric absorption and has the potential to bypass first-pass metabolism, which may improve the bioavailability of the drug.[1] The primary goal for developing **Frovatriptan Succinate** as an ODT is to offer faster relief from migraine attacks and improve ease of



administration, particularly for patients experiencing nausea or difficulty in swallowing.[1][6] The standard dose for Frovatriptan is 2.5 mg.[7][8]

Formulation Development

The formulation of **Frovatriptan Succinate** ODTs involves the careful selection of excipients to ensure rapid disintegration, good mouthfeel, and adequate tablet strength. The most common manufacturing methods are direct compression and wet granulation.[1] Direct compression is often preferred due to its simplicity and cost-effectiveness.[1]

Excipients

The choice of excipients is critical for the successful formulation of ODTs. Key excipients include:

- Superdisintegrants: These are essential for the rapid breakdown of the tablet in the oral cavity. Commonly used superdisintegrants for Frovatriptan Succinate ODTs include Crospovidone (CPV), Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG). [1][9] Studies have shown that the concentration of the superdisintegrant significantly impacts the disintegration time and drug release rate.[9][10] Formulations with Crospovidone have demonstrated faster release profiles.[9][10]
- Diluents: These are used to increase the bulk of the tablet. Di-calcium phosphate is a common diluent used in direct compression formulations.[1]
- Binders: Binders such as PVP K-30 are used in wet granulation to impart cohesiveness to the powder mixture.[1]
- Sweeteners and Flavors: Aspartame is often included to improve the taste and patient acceptability.[1]
- Lubricants and Glidants: Magnesium stearate, talc, and colloidal silicon dioxide (Aerosil) are used to improve the flowability of the powder blend and prevent sticking to the tablet press.

 [1][9]

Formulation Examples







The following tables summarize example formulations for **Frovatriptan Succinate** ODTs developed using direct compression and wet granulation methods.

Table 1: Formulations of Frovatriptan Succinate ODTs by Direct Compression[1][9]



Ingre dient s (mg)	F1 (4% SSG)	F2 (6% SSG)	F3 (8% SSG)	F4 (4% CCS)	F5 (6% CCS)	F6 (8% CCS)	F7 (4% CPV)	F8 (6% CPV)	F9 (8% CPV)
Frovat riptan Succin ate	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91
Sodiu m Starch Glycol ate	4	6	8	-	-	-	-	-	-
Crosc armell ose Sodiu m	-	-	-	4	6	8	-	-	-
Crosp ovidon e	-	-	-	-	-	-	4	6	8
Di- calciu m Phosp hate	86.09	84.09	82.09	86.09	84.09	82.09	86.09	84.09	82.09
Aspart ame	2	2	2	2	2	2	2	2	2
Magne sium Steara te	2	2	2	2	2	2	2	2	2
Talc	1	1	1	1	1	1	1	1	1



Colloid al Silicon Dioxid e	1	1	1	1	1	1	1	1	1
Total Weight (mg)	100	100	100	100	100	100	100	100	100

Table 2: Formulations of Frovatriptan Succinate ODTs by Wet Granulation[1]



Ingre dient s (mg)	WG1 (4% SSG)	WG2 (6% SSG)	WG3 (8% SSG)	WG4 (4% CCS)	WG5 (6% CCS)	WG6 (8% CCS)	WG7 (4% CPV)	WG8 (6% CPV)	WG9 (8% CPV)
Frovat riptan Succin ate	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91
Sodiu m Starch Glycol ate	4	6	8	-	-	-	-	-	-
Crosc armell ose Sodiu m	-	-	-	4	6	8	-	-	-
Crosp ovidon e	-	-	-	-	-	-	4	6	8
Di- calciu m Phosp hate	84.09	82.09	80.09	84.09	82.09	80.09	84.09	82.09	80.09
PVP K-30	4	4	4	4	4	4	4	4	4
Aspart ame	2	2	2	2	2	2	2	2	2
Magne sium	1	1	1	1	1	1	1	1	1



Steara te									
Talc	1	1	1	1	1	1	1	1	1
Total Weight (mg)	100	100	100	100	100	100	100	100	100

Manufacturing Protocols Direct Compression Method



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Caption: Direct Compression Workflow for **Frovatriptan Succinate** ODTs.

Protocol:

- Sieving: All ingredients, including Frovatriptan Succinate, superdisintegrant, diluent, and sweetener, are accurately weighed and passed through a mesh no. 40 sieve to ensure uniformity.[1]
- Blending: The sieved ingredients are thoroughly mixed for approximately 10 minutes to achieve a homogenous blend.[1]
- Lubrication: The lubricant (magnesium stearate) and glidants (talc, aerosil) are added to the blend and mixed for a further 2-3 minutes.[1]
- Compression: The final lubricated blend is compressed into tablets using a suitable tablet compression machine, typically with an 8mm round punch, to a target weight of 100 mg and a hardness of 3-4 kg/cm².[9]



Wet Granulation Method



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Caption: Wet Granulation Workflow for **Frovatriptan Succinate** ODTs.

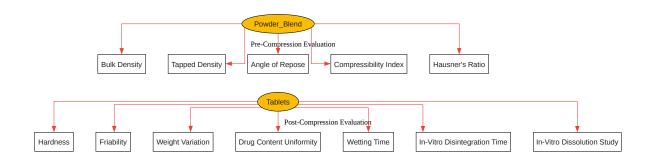
Protocol:

- Dry Mixing: Frovatriptan Succinate, superdisintegrant, diluent, and sweetener are weighed and mixed.[1]
- Granulation: A binder solution of PVP K-30 in isopropyl alcohol is prepared and added to the powder mixture to form a wet mass.[1]
- Drying: The wet granules are dried in an oven at 60°C until the loss on drying is between 2-2.5%.[1]
- Sizing: The dried granules are passed through a sieve to obtain uniform size granules.
- Final Blending: The sized granules are blended with a lubricant and glidant.
- Compression: The final blend is compressed into tablets.

Quality Control Protocols

A series of pre-compression and post-compression tests are essential to ensure the quality of the formulated ODTs.[11][12]





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Caption: Quality Control Workflow for Frovatriptan Succinate ODTs.

Pre-Compression Parameter Evaluation

Table 3: Pre-Compression Parameters for Direct Compression Blends[1]



Formulation Code	Bulk Density (g/ml)	Tapped Density (g/ml)	Carr's Index (%)	Hausner's Ratio	Angle of Repose (°)
F1	0.54±0.005	0.65±0.005	16.92±0.10	1.20±0.005	22.45±0.05
F2	0.55±0.005	0.67±0.005	17.91±0.04	1.21±0.005	21.72±0.07
F3	0.56±0.005	0.69±0.005	18.84±0.05	1.23±0.005	21.80±0.05
F4	0.54±0.005	0.66±0.005	18.18±0.07	1.22±0.005	22.78±0.07
F5	0.55±0.005	0.68±0.005	19.11±0.05	1.23±0.005	21.60±0.05
F6	0.56±0.005	0.70±0.005	20.00±0.04	1.25±0.005	20.85±0.05
F7	0.53±0.005	0.65±0.005	18.46±0.05	1.22±0.005	22.12±0.07
F8	0.54±0.005	0.67±0.005	19.40±0.04	1.24±0.005	21.45±0.05
F9	0.55±0.005	0.69±0.005	20.28±0.07	1.25±0.005	20.70±0.07

Protocols for Pre-Compression Tests:

- Angle of Repose: Determined by the fixed funnel method. The powder blend is passed through a funnel fixed at a certain height onto a horizontal surface. The height and radius of the powder cone are measured to calculate the angle of repose.
- Bulk Density: A known quantity of powder blend is placed in a measuring cylinder, and the volume is noted. Bulk density is calculated as mass divided by volume.
- Tapped Density: The measuring cylinder containing the powder blend is tapped for a specified number of times, and the final volume is recorded. Tapped density is calculated as mass divided by the tapped volume.
- Compressibility Index (Carr's Index) and Hausner's Ratio: These are calculated from the bulk and tapped densities to assess the flowability of the powder.

Post-Compression Parameter Evaluation

Table 4: Post-Compression Parameters for **Frovatriptan Succinate** ODTs[1][9]



Formulati on Code	Hardness (kg/cm ²)	Friability (%)	Weight Variation (mg)	Drug Content (%)	Wetting Time (sec)	Disintegr ation Time (sec)
F1	3.2±0.10	0.52±0.02	99.5±0.5	98.9±0.45	45±1	50±1
F2	3.3±0.15	0.48±0.03	100.1±0.8	99.2±0.38	40±1	44±1
F3	3.4±0.10	0.45±0.02	99.8±0.6	99.5±0.50	35±1	38±1
F4	3.2±0.10	0.55±0.02	100.2±0.7	98.8±0.40	38±1	42±1
F5	3.3±0.15	0.51±0.03	99.7±0.5	99.3±0.35	32±1	36±1
F6	3.4±0.10	0.48±0.02	100.0±0.9	99.6±0.48	28±1	31±1
F7	3.2±0.10	0.58±0.02	99.6±0.5	98.7±0.42	30±1	34±1
F8	3.3±0.15	0.54±0.03	100.3±0.8	99.4±0.36	25±1	28±1
F9	3.4±0.10	0.50±0.02	99.9±0.6	99.8±0.51	20±1	22±1

Protocols for Post-Compression Tests:

- Hardness: The tablet's resistance to crushing is measured using a hardness tester. Oral tablets typically have a hardness of 4 to 10 kg.[13]
- Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a set number of revolutions. The tablets are then re-weighed, and the percentage of weight loss is calculated.[13]
- Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. The individual weights are then compared to the average.[13]
- Drug Content Uniformity: A number of tablets are assayed for their drug content to ensure uniformity across the batch.[13]
- Wetting Time: A piece of tissue paper folded twice is placed in a petri dish containing 6 ml of water. A tablet is placed on the paper, and the time for complete wetting is measured.



- In-Vitro Disintegration Time: The test is performed using a disintegration test apparatus. One tablet is placed in each tube of the basket, and the time taken for the tablets to disintegrate completely in pH 6.8 phosphate buffer at 37±2°C is recorded.[9] For ODTs, the disintegration time should be less than 3 minutes.[11]
- In-Vitro Dissolution Study: This is performed using a USP dissolution apparatus (paddle type) at 50 rpm in 900 ml of pH 6.8 phosphate buffer.[11] Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for drug content using a UV-Visible spectrophotometer at a λmax of 290 nm.[1]

Table 5: In-Vitro Drug Release Profile of Frovatriptan Succinate ODTs[1]

Time (min)	F1 (%)	F2 (%)	F3 (%)	F4 (%)	F5 (%)	F6 (%)	F7 (%)	F8 (%)	F9 (%)
2	35.2	38.5	42.1	40.3	44.2	48.7	45.6	50.1	55.4
4	48.9	52.7	58.3	55.1	60.8	66.4	62.9	69.2	75.8
6	60.1	65.4	71.8	68.2	74.5	80.9	76.3	83.1	100.0
8	72.3	78.6	85.2	80.4	87.1	92.6	88.5	94.3	-
10	84.5	90.1	96.7	91.3	96.8	98.9	95.7	98.2	-
15	92.6	97.3	99.8	98.1	99.5	-	99.2	-	-

Conclusion

The development of **Frovatriptan Succinate** orally disintegrating tablets offers a promising approach to improve the management of migraine. By utilizing superdisintegrants like Crospovidone at an optimal concentration of 8% w/w, it is possible to formulate ODTs with rapid disintegration times and complete drug release within minutes.[9][10] The direct compression method provides an efficient and economical manufacturing process for producing high-quality **Frovatriptan Succinate** ODTs that meet all the required quality control specifications. The detailed protocols and formulation guidelines presented in these application notes can serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.



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- To cite this document: BenchChem. [Development of Orally Disintegrating Tablets of Frovatriptan Succinate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023582#development-of-orally-disintegrating-tablets-of-frovatriptan-succinate]

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